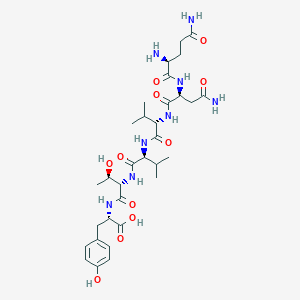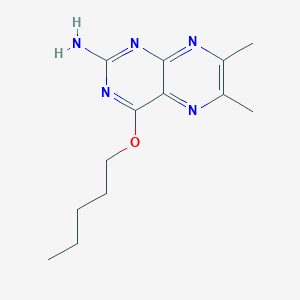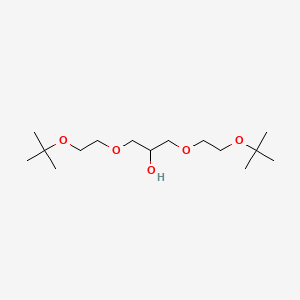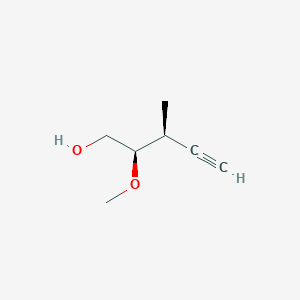![molecular formula C16H11N5 B14190804 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile CAS No. 848749-40-6](/img/structure/B14190804.png)
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile is a chemical compound with the molecular formula C26H20N6. It is known for its unique structure, which includes a butadiene backbone with dimethylamino and phenyl groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alkanes.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials for molecular electronics and nonlinear optical devices.
Wirkmechanismus
The mechanism of action of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows it to participate in electron transfer processes, making it useful in applications like molecular electronics. The dimethylamino group can also engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
Uniqueness
Compared to similar compounds, 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile stands out due to its unique combination of a butadiene backbone and multiple nitrile groups. This structure imparts distinct electronic properties, making it particularly valuable in the field of molecular electronics and nonlinear optics .
Eigenschaften
CAS-Nummer |
848749-40-6 |
|---|---|
Molekularformel |
C16H11N5 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile |
InChI |
InChI=1S/C16H11N5/c1-21(2)15-5-3-13(4-6-15)16(14(10-19)11-20)7-12(8-17)9-18/h3-7H,1-2H3 |
InChI-Schlüssel |
ZOEVFLVSWAQVDR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
dimethyl-](/img/structure/B14190750.png)



![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)

